molecular formula C16H22N2OS B2623351 1-Benzoyl-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2320515-44-2

1-Benzoyl-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2623351
CAS No.: 2320515-44-2
M. Wt: 290.43
InChI Key: QCCXZAIXXSESBS-UHFFFAOYSA-N
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Description

1-Benzoyl-4-(thiolan-3-yl)-1,4-diazepane is a heterocyclic compound featuring a diazepane ring substituted with a benzoyl group and a thiolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-4-(thiolan-3-yl)-1,4-diazepane typically involves the following steps:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with dihalides under basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation reactions using benzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Thiolan Ring: The thiolan ring can be introduced through nucleophilic substitution reactions involving thiol-containing reagents.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl group under hydrogenation conditions.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl-substituted diazepane derivatives.

    Substitution: Various functionalized diazepane derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzoyl-4-(thiolan-3-yl)-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in the study of enzyme interactions.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-(thiolan-3-yl)-1,4-diazepane depends on its specific application:

    Pharmacological Effects: It may interact with biological targets such as enzymes or receptors, modulating their activity.

    Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

    1-Benzoyl-4-(thiolan-3-yl)piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.

    1-Benzoyl-4-(thiolan-3-yl)piperidin-2-one: Features a piperidinone ring, offering different reactivity and properties.

Uniqueness: 1-Benzoyl-4-(thiolan-3-yl)-1,4-diazepane is unique due to its combination of a diazepane ring with a thiolan ring and a benzoyl group, providing a distinct set of chemical and biological properties not found in its analogs.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

phenyl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c19-16(14-5-2-1-3-6-14)18-9-4-8-17(10-11-18)15-7-12-20-13-15/h1-3,5-6,15H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCXZAIXXSESBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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